Integrin αv Binding Affinity: iRGD vs. Conventional RGD Peptides
The iRGD peptide exhibits integrin αv binding affinity comparable to that of conventional RGD cyclopeptides, falling within the mid to low nanomolar range [1][2]. A 2014 study by Wang et al. explicitly confirmed that iRGD (CRGDK/RGPD/EC) demonstrates similar affinity to αv integrins as conventional RGD cyclopeptide (RGDyC) [2]. This parity in primary integrin binding affinity indicates that the functional advantage of iRGD does not derive from superior integrin engagement but rather from the subsequent CendR-mediated penetration mechanism.
| Evidence Dimension | Binding affinity to αv integrins |
|---|---|
| Target Compound Data | Mid to low nanomolar range (qualitatively comparable to RGDyC) |
| Comparator Or Baseline | Conventional RGD cyclopeptide (RGDyC): comparable nanomolar affinity |
| Quantified Difference | No significant difference (affinity parity confirmed) |
| Conditions | Integrin binding assays; reference to multiple αv integrin subtypes including αvβ3 and αvβ5 [1][2] |
Why This Matters
Confirms that procurement selection between iRGD and conventional RGD peptides cannot be based on integrin affinity alone; the differentiation resides entirely in downstream penetration functionality.
- [1] Zuo H. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers. J Oncol. 2019;2019:9367845. View Source
- [2] Wang K, Zhang X, Liu Y, Liu C, Jiang B, Jiang Y. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates. Biomaterials. 2014;35(30):8735-8747. View Source
